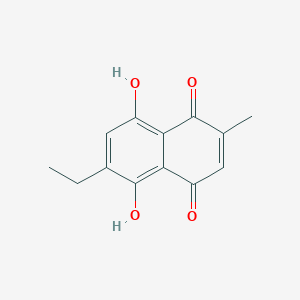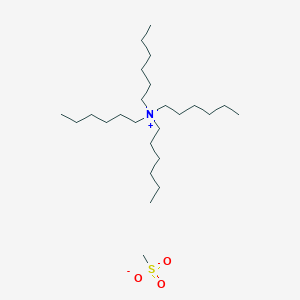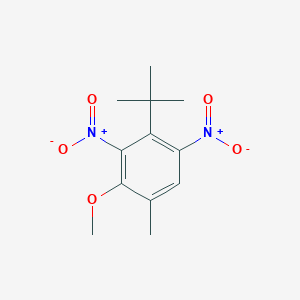![molecular formula C16H32N2O3 B14329144 4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine) CAS No. 103251-80-5](/img/structure/B14329144.png)
4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2,6-dimethylmorpholino)ethyl] ether is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of two 2,6-dimethylmorpholino groups attached to an ethyl ether backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,6-dimethylmorpholino)ethyl] ether typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Bis[2-(2,6-dimethylmorpholino)ethyl] ether is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2,6-dimethylmorpholino)ethyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholino derivatives.
Substitution: The ether linkage in the compound can undergo nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized morpholino derivatives.
Reduction: Reduced morpholino derivatives.
Substitution: Substituted ether compounds with various functional groups.
Scientific Research Applications
Bis[2-(2,6-dimethylmorpholino)ethyl] ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis[2-(2,6-dimethylmorpholino)ethyl] ether involves its interaction with molecular targets through its ether and morpholino groups. These interactions can modulate various biochemical pathways, leading to desired effects in chemical reactions or biological systems. The compound’s stability and reactivity make it an effective agent in catalysis and stabilization processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,6-dimethylmorpholino)ethyl ether
- 2,2-Dimorpholinodiethylether
- Bis(2-methoxyethoxy)ethyl ether
Uniqueness
Bis[2-(2,6-dimethylmorpholino)ethyl] ether stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalysis and stabilization applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
103251-80-5 |
|---|---|
Molecular Formula |
C16H32N2O3 |
Molecular Weight |
300.44 g/mol |
IUPAC Name |
4-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C16H32N2O3/c1-13-9-17(10-14(2)20-13)5-7-19-8-6-18-11-15(3)21-16(4)12-18/h13-16H,5-12H2,1-4H3 |
InChI Key |
XDGWKBYFXMRODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCN2CC(OC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
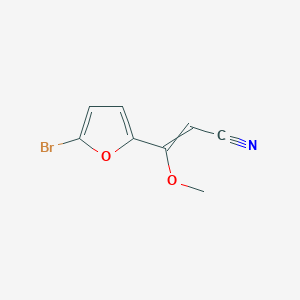
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
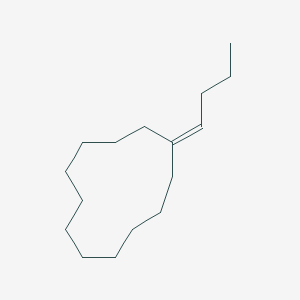
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
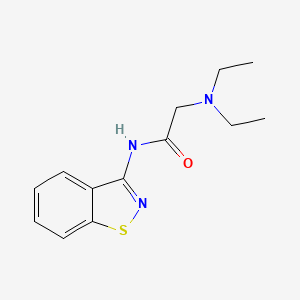
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)

